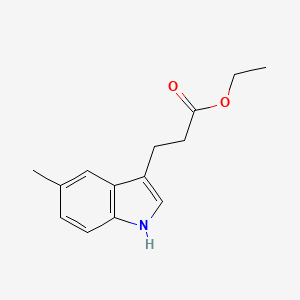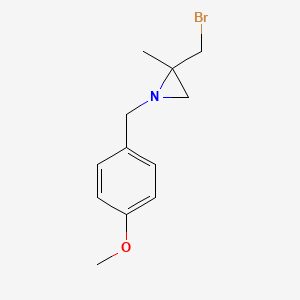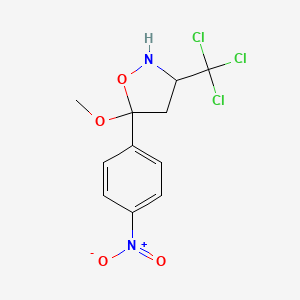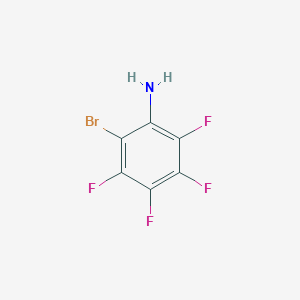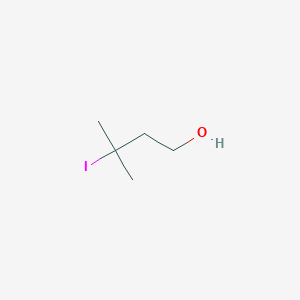
3-Iodo-3-methyl-1-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-3-methyl-1-butanol: is an organic compound with the molecular formula C5H11IO. It is a derivative of butanol, where an iodine atom is attached to the third carbon of the butanol chain, and a methyl group is also attached to the same carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Halogenation of 3-Methyl-1-butanol: One common method to prepare 3-Iodo-3-methyl-1-butanol involves the halogenation of 3-methyl-1-butanol. This can be achieved by reacting 3-methyl-1-butanol with iodine in the presence of a suitable oxidizing agent such as phosphorus trichloride (PCl3) or phosphorus tribromide (PBr3).
Substitution Reaction: Another method involves the substitution of a halogen in 3-methyl-1-butanol with iodine.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Iodo-3-methyl-1-butanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of 3-methyl-1-butanol. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom in this compound can be substituted with other nucleophiles. For example, reacting with sodium azide (NaN3) can yield 3-azido-3-methyl-1-butanol.
Elimination: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium iodide (NaI), sodium azide (NaN3)
Elimination: Strong bases such as potassium hydroxide (KOH)
Major Products:
Oxidation: Corresponding aldehydes or ketones
Reduction: 3-Methyl-1-butanol
Substitution: 3-Azido-3-methyl-1-butanol
Elimination: Alkenes
Aplicaciones Científicas De Investigación
Chemistry: 3-Iodo-3-methyl-1-butanol is used as an intermediate in organic synthesis. Its unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated alcohols on biological systems. It may also serve as a precursor for the synthesis of bioactive compounds.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Iodo-3-methyl-1-butanol depends on the specific reactions it undergoes. In general, the iodine atom in the molecule can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. The hydroxyl group (-OH) can also participate in oxidation and reduction reactions, leading to the formation of various products. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
3-Methyl-1-butanol: A primary alcohol with a similar structure but without the iodine atom.
3-Chloro-3-methyl-1-butanol: A halogenated alcohol similar to 3-Iodo-3-methyl-1-butanol but with a chlorine atom instead of iodine.
Isoamyl alcohol (3-Methyl-1-butanol): An isomer of this compound with a different halogen atom.
Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The larger atomic size and higher reactivity of iodine compared to chlorine or bromine make this compound a valuable compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C5H11IO |
|---|---|
Peso molecular |
214.04 g/mol |
Nombre IUPAC |
3-iodo-3-methylbutan-1-ol |
InChI |
InChI=1S/C5H11IO/c1-5(2,6)3-4-7/h7H,3-4H2,1-2H3 |
Clave InChI |
FYHVUJFZRFUYDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCO)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11717777.png)
![(3aS,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B11717792.png)
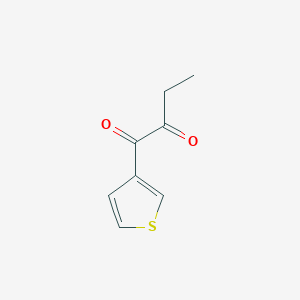
![[(3-Chloro-2-fluorophenyl)methyl]hydrazine hydrochloride](/img/structure/B11717806.png)
![6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B11717812.png)
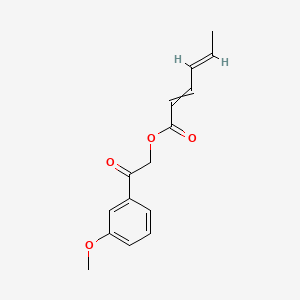
![3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11717834.png)

![5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole](/img/structure/B11717850.png)
